molecular formula C17H16N4O3 B2990406 N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide CAS No. 440331-97-5

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

Cat. No.: B2990406
CAS No.: 440331-97-5
M. Wt: 324.34
InChI Key: CKJQGSAWPYXNTJ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .

Mode of Action

This compound interacts with its targets, EGFR and VEGFR-2, by binding to their active sites . This interaction inhibits the activity of these receptors, thereby preventing the downstream signaling pathways that promote cancer cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 by this compound affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and angiogenesis . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound and its derivatives have been evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, and drug-likeness models . These compounds have shown strong electronic characteristics and met the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that these compounds have good bioavailability and are likely to be well-tolerated in the body .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation and survival, as well as the disruption of angiogenesis . These effects could potentially lead to the slowing or stopping of cancer growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can potentially interact with the compound and affect its action .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-24-13-8-6-12(7-9-13)10-18-16(22)11-21-17(23)14-4-2-3-5-15(14)19-20-21/h2-9H,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJQGSAWPYXNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325714
Record name N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

440331-97-5
Record name N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.